Cas no 1807141-27-0 (Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate)

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its functional groups—bromomethyl, difluoromethyl, and iodo substituents—provide multiple reactive sites for further derivatization, enabling selective cross-coupling, nucleophilic substitution, and fluorination reactions. The ester moiety enhances solubility and facilitates downstream modifications. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated and halogenated motifs, which are critical for optimizing pharmacokinetic properties. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a practical intermediate for advanced synthetic applications.
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate structure
1807141-27-0 structure
Product name:Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
CAS No:1807141-27-0
MF:C9H7BrF2INO2
Molecular Weight:405.962661027908
CID:4804347

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
    • インチ: 1S/C9H7BrF2INO2/c1-16-9(15)6-5(7(11)12)4(2-10)3-14-8(6)13/h3,7H,2H2,1H3
    • InChIKey: XUNJWHKNYQPVIH-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)OC)C(C(F)F)=C(C=N1)CBr

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • トポロジー分子極性表面積: 39.2
  • XLogP3: 2.6

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029022123-250mg
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
1807141-27-0 95%
250mg
$950.60 2022-03-31
Alichem
A029022123-500mg
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
1807141-27-0 95%
500mg
$1,600.75 2022-03-31
Alichem
A029022123-1g
Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate
1807141-27-0 95%
1g
$2,895.00 2022-03-31

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate 関連文献

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylateに関する追加情報

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate (CAS No. 1807141-27-0): A Versatile Building Block in Modern Pharmaceutical Synthesis

Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate, identified by its CAS number 1807141-27-0, represents a highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular architecture, has garnered significant attention due to its utility in the synthesis of novel bioactive molecules. The presence of both bromomethyl and iodopyridine functional groups, coupled with the difluoromethyl moiety, makes it a particularly versatile scaffold for medicinal chemists seeking to develop innovative therapeutic agents.

The significance of this compound lies in its ability to serve as a precursor for a wide array of pharmacophores. The bromomethyl group, for instance, is a well-known handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are instrumental in constructing complex organic frameworks, enabling the creation of molecules with tailored biological activities. Similarly, the difluoromethyl group is a key structural feature often incorporated into drug candidates to enhance metabolic stability and binding affinity at biological targets.

The iodopyridine-3-carboxylate core of Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate provides an additional layer of reactivity. Iodine-containing pyridines are particularly useful in transition-metal-catalyzed transformations, including palladium-catalyzed C-H activation and gold-catalyzed cyclizations. These reactions allow for the efficient construction of heterocyclic structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing novel antiviral and anticancer agents. The unique structural features of Methyl 5-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine-3-carboxylate make it an attractive candidate for such applications. For instance, the combination of the difluoromethyl group and the pyridine scaffold has been explored in the design of inhibitors targeting viral proteases and kinases. Additionally, the reactivity of the bromomethyl strong>

The pharmaceutical industry has also shown interest in this compound for its potential in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of Methyl 5-(bromomethyl)-4-(difluoromethyl))-2-iodopyridine-3-carboxylate, medicinal chemists can design molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways.

bromomethyl))-4-(difluorometh stron g >)-2-iodopyridine-3-carboxylate stron g ) is further highlighted by its application in constructing complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions between this compound and aryl halides have been used to generate substituted pyridines with potential biological activity. These reactions are often performed under mild conditions and offer high regioselectivity, making them ideal for late-stage functionalization. bromometh stron g >)-4-(difluoromet stron g >)-2-iodopyridine-3-carboxylate stron g) (CAS No. 1807141-27-0) is a multifaceted intermediate with broad utility in pharmaceutical synthesis. Its unique combination of functional groups and reactivity patterns makes it an invaluable tool for medicinal chemists seeking to develop novel bioactive molecules. As research continues to uncover new synthetic applications and biological targets, this compound is poised to remain a cornerstone in modern drug discovery efforts.

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